ent-Atorvastatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUURHRXDUEBC-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134523-03-8 (calcium salt) | |
| Record name | Atorvastatin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110862-48-1, 501121-34-2 | |
| Record name | Atorvastatin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ent-Atorvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501121342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENT-ATORVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H272PQ8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATORVASTATIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36TN91XZ0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Analytical Methodologies for Atorvastatin
2 Analytical Methodologies for Atorvastatin (B1662188)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely employed for its high sensitivity and specificity in both pharmacokinetic studies and impurity profiling of atorvastatin.
Pharmacokinetic Studies: The quantification of atorvastatin and its metabolites in biological matrices, such as human plasma, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME). Due to the low plasma concentrations achieved after administration, highly sensitive methods are required. researchgate.net LC-MS/MS has been established as an effective and reliable method for the quantification of atorvastatin and its active metabolites, including 2-hydroxy atorvastatin and 4-hydroxy atorvastatin. nih.govnifdc.org.cn
Methodologies have been developed for the simultaneous quantification of atorvastatin and its metabolites in human plasma. nifdc.org.cnnih.gov For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be validated for the simultaneous determination of atorvastatin, two active hydroxy metabolites, and three toxicity-related lactone metabolites in human plasma. nifdc.org.cn These methods often use a simple extraction technique, like protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by mass spectrometry. researchgate.netnifdc.org.cnnih.gov The use of deuterium-labeled internal standards helps ensure accuracy and reproducibility. nih.gov The high-throughput nature of some LC-MS/MS methods, with run times as short as 3.0 minutes per sample, makes them highly suitable for analyzing the large number of samples generated in clinical studies. nih.gov
Impurity Profiling: Pharmaceutical substances can contain trace amounts of impurities from their synthesis, degradation, or storage. shimadzu.com Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities above a certain threshold. shimadzu.comwaters.com LC-MS is a standard approach for this purpose, providing crucial molecular weight information that aids in the identification and structural elucidation of these impurities. shimadzu.comlcms.cz
By coupling HPLC with mass spectrometry, it is possible to separate atorvastatin from its related impurities and characterize their structures. researchgate.net Techniques like in-source collision-induced dissociation (CID) can generate fragmentation patterns (pseudo-MS/MS spectra) that help in deducing the structures of unknown impurities without the need for authentic standards. shimadzu.comwaters.com This approach is invaluable for drug purity evaluation and the quantitative determination of related substances in both bulk drug material and finished pharmaceutical formulations. researchgate.net
A summary of LC-MS/MS parameters for pharmacokinetic analysis is presented below.
Interactive Data Table: LC-MS/MS Parameters for Atorvastatin Pharmacokinetic Studies| Parameter | Atorvastatin & Aspirin nih.gov | Atorvastatin & Metabolites nih.gov | Atorvastatin & Metabolites nifdc.org.cn |
|---|---|---|---|
| LC System | Not Specified | UPLC-MS/MS | LC-MS/MS |
| Column | Zorbax XDB Phenyl | C18 Symmetry Shield (150 × 4.6 mm, 5.0 μm) | Zorbarx SB-C18 (50 mm×2.1 mm, 5 μm) |
| Mobile Phase | 0.2% acetic acid buffer, methanol (B129727), acetonitrile (B52724) (20:16:64, v/v) | Acetonitrile:2 mM ammonium (B1175870) formate (B1220265) (pH 3.0) (65:35% v/v) | Gradient of Methanol-acetonitrile (1:1) and water-methanol-acetonitrile (9:0.5:0.5) with 0.05% formic acid |
| Flow Rate | 0.8 mL/min | 0.7 mL/min | 0.35 mL/min |
| Ionization Mode | ESI (Polarity Switch: Positive for Atorvastatin, Negative for Aspirin) | ESI (Positive Ion Mode) | ESI (Positive Ion Mode) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 0.20–151 ng/mL | 0.500-250 ng/mL (Atorvastatin & 2-HAT), 0.200-20 ng/mL (4-HAT) | 0.1-25 nmol/L |
| Run Time | 3.0 min | 5.2 min | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements over traditional HPLC. UPLC utilizes columns packed with smaller particles (typically sub-2 µm), which allows for separations with higher resolution, increased speed, and greater sensitivity. This technology operates at higher pressures than HPLC systems.
The primary advantages of UPLC in atorvastatin analysis include significant reductions in separation time and solvent consumption. oup.com The technique produces very narrow and sharp peaks, which enhances peak capacity and allows for the analysis of complex mixtures in a shorter amount of time. oup.com This makes UPLC particularly well-suited for developing stability-indicating assay methods, where the goal is to separate the active pharmaceutical ingredient (API) from all potential degradation products. oup.comnih.govscispace.com
For example, a stability-indicating UPLC method was developed for the simultaneous determination of atorvastatin and ezetimibe (B1671841). oup.comnih.govscispace.com This method was able to separate the primary compounds and their degradation products in a total run time of just 5 minutes. oup.comnih.govscispace.com Similarly, another UPLC method for atorvastatin and teneligliptin (B1682743) achieved retention times of 2.2 minutes and 0.9 minutes, respectively. jeires.com These rapid analysis times improve laboratory throughput and reduce operational costs. oup.comresearchgate.net
The enhanced sensitivity and resolution of UPLC are also beneficial for impurity profiling and quantitative analysis in various formulations. nih.govnih.gov
Interactive Data Table: Comparison of UPLC Methods for Atorvastatin Analysis
| Feature | Atorvastatin & Ezetimibe oup.com | Atorvastatin & Teneligliptin jeires.com |
|---|---|---|
| Column | Kromasil Eternity C18 UHPLC (2.5 µm, 2.1 × 50 mm) | Acquity UPLC BEH C18 |
| Mobile Phase | Gradient of acetonitrile and ammonium acetate (B1210297) buffer (pH 6.70; 0.01M) | Methanol, Ammonium Acetate Buffer, and Acetonitrile (60:35:5, pH 6.5) |
| Flow Rate | 0.2 mL/min | 1.0 mL/min |
| Detection | UV at 245 nm | UV at 245 nm |
| Run Time | 5 min | < 3 min |
| Retention Time (Atorvastatin) | Not specified | 2.2 min |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers distinct advantages over chromatographic methods, including faster analysis times, minimal consumption of solvents and reagents, and high separation efficiency, which results in well-defined peaks. nih.govjyoungpharm.orgresearchgate.net
In the analysis of atorvastatin, CE methods have been developed for its rapid quantification in pharmaceutical formulations. nih.gov The optimization of a CE method involves studying various parameters such as the composition, concentration, and pH of the background electrolyte (BGE), the applied voltage, and the injection time. nih.govcapes.gov.br For instance, a method for the simultaneous determination of atorvastatin and ezetimibe utilized a fused silica (B1680970) capillary with a BGE consisting of a phosphate (B84403) buffer and methanol. nih.gov This method successfully separated both drugs with high resolution. nih.govjyoungpharm.org
CE methods provide a fast and efficient alternative to liquid chromatography, with analysis times often under 2 minutes, demonstrating significantly higher efficiency compared to some LC methods. nih.gov The technique has been validated for specificity, linearity, precision, and accuracy, proving its suitability for routine quality control analysis of atorvastatin in tablets. nih.govnih.gov
Interactive Data Table: Capillary Electrophoresis Method Parameters for Atorvastatin
| Parameter | Atorvastatin nih.gov | Atorvastatin & Ezetimibe nih.gov |
|---|---|---|
| Capillary | Fused silica (50 µm ID, 33 cm total length) | Fused silica (75 µm ID, 58 cm effective length) |
| Background Electrolyte (BGE) | 25 mM sodium acetate buffer (pH 6) | 2.5 mM phosphate buffer (pH 6.7): methanol (70:30 v/v) |
| Applied Voltage | 25 kV | 25 kV |
| Detection | Not specified | Diode Array Detector at 210 nm |
| Analysis Time | < 1.2 min | Not specified |
| Linearity Range (Atorvastatin) | Not specified | 1–100 µg/ml |
| Limit of Detection (LOD) | Not specified | 0.06 µg/ml |
The validation of an analytical method is a critical process to ensure that the procedure is suitable for its intended purpose. nih.gov For pharmaceutical analysis of atorvastatin, method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH), such as the Q2(R1) guideline. nih.govmdpi.comscielo.br This process demonstrates that the method is reliable, reproducible, and accurate for the quantification of atorvastatin and its impurities. The key validation parameters include:
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. core.ac.uk Specificity is often evaluated through forced degradation studies. scielo.brcore.ac.uk
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. researchgate.netnih.gov
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix (spiking) and the percentage of the drug recovered by the assay is calculated. nih.govscielo.brijcpa.in Recoveries are typically expected to be within 98-102%.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at different levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. nih.gov
Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, or with different analysts or equipment. nih.govnih.gov RSD values should typically be less than 2%. nih.govijrpr.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.comijcpa.in
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comijcpa.in
Robustness: This parameter measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH). ijrpr.comnih.gov It provides an indication of the method's reliability during normal usage. ijrpr.com
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) over time due to degradation. ijrti.org The development of such methods is crucial for determining the shelf-life, storage conditions, and retest period for a drug substance or product. ijrti.org The core requirement of a SIAM is its ability to separate the intact drug from its degradation products, thereby ensuring that the analytical method is specific for the API. researchgate.net
The development of a stability-indicating method for atorvastatin involves subjecting the drug to stress conditions as prescribed by ICH guidelines. scielo.brijrti.org These stress conditions typically include:
Acid Hydrolysis (e.g., using hydrochloric acid) core.ac.uknih.gov
Base Hydrolysis (e.g., using sodium hydroxide) core.ac.uknih.gov
Oxidative Degradation (e.g., using hydrogen peroxide) core.ac.uknih.gov
Thermal Degradation (subjecting the drug to dry heat) nih.gov
Photolytic Degradation (exposing the drug to light) ijrti.org
Following exposure to these stress conditions, the resulting solutions are analyzed by a high-resolution technique, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or UPLC. nih.govnih.govresearchgate.net The chromatographic method is optimized to achieve adequate separation between the peak for intact atorvastatin and the peaks corresponding to any degradation products formed. nih.govresearchgate.net For example, in one study, atorvastatin was found to be stable under dry heat but showed degradation under acidic and oxidative conditions. nih.gov The successful separation of all peaks confirms the method's specificity and its suitability as a stability-indicating assay. researchgate.netresearchgate.net
Pharmacological Mechanisms of Atorvastatin
HMG-CoA Reductase Inhibition and Cholesterol Biosynthesis Pathway Modulation
The principal pharmacological action of atorvastatin (B1662188) is the selective and competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. droracle.ainih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the hepatic biosynthesis of cholesterol. droracle.aiwikipedia.orgyoutube.com By binding to the active site of HMG-CoA reductase, atorvastatin blocks the enzyme from accessing its natural substrate, HMG-CoA, thereby impeding the entire cholesterol synthesis cascade. wikipedia.orgpressbooks.pubnih.gov
This inhibition of de novo cholesterol synthesis within hepatocytes triggers a compensatory cellular response. wikipedia.orgpressbooks.pub The reduced intracellular cholesterol levels activate a transcription factor known as Sterol Regulatory Element-Binding Protein 2 (SREBP-2). youtube.com This protein stimulates the increased expression of genes encoding for low-density lipoprotein (LDL) receptors on the surface of liver cells. nih.govwikipedia.orgyoutube.com The resulting upregulation of LDL receptors enhances the clearance of LDL-cholesterol from the bloodstream, as hepatocytes take up more LDL particles to fulfill their cholesterol requirements. wikipedia.orgpressbooks.pub
The net effect of this mechanism is a significant reduction in the plasma concentrations of total cholesterol, LDL-cholesterol (LDL-C), apolipoprotein B (apo B), and very-low-density lipoprotein (VLDL-C). nih.govahajournals.org Studies have also demonstrated that atorvastatin can lower plasma triglycerides and, in some cases, increase levels of high-density lipoprotein cholesterol (HDL-C). nih.gov Research in animal models indicates that atorvastatin reduces both VLDL and LDL apolipoprotein B production primarily by decreasing its secretion into the plasma. ahajournals.org
| Lipid Parameter | Dose-Related Reduction Range (%) | Source |
|---|---|---|
| Total Cholesterol | 27.0% to 37.9% | wikipedia.org |
| LDL Cholesterol | 37.1% to 51.7% | wikipedia.org |
| Triglycerides | 18.0% to 28.3% | wikipedia.org |
Molecular Mechanisms of Atorvastatin in Cellular Signaling Pathways
Beyond its impact on cholesterol synthesis, atorvastatin influences a variety of intracellular signaling pathways, contributing to its pleiotropic effects. These actions are largely a consequence of the reduced availability of isoprenoid intermediates, which are also products of the mevalonate pathway.
The inhibition of HMG-CoA reductase not only curtails cholesterol production but also blocks the synthesis of non-sterol isoprenoid compounds, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). wikipedia.orgnih.govresearchgate.net These isoprenoid lipids are crucial for a post-translational modification process known as prenylation. nih.govresearchgate.net Prenylation involves the covalent attachment of FPP or GGPP to cysteine residues on small GTP-binding proteins (small G proteins), including those in the Ras, Rho, and Rac families. nih.govresearchgate.nettandfonline.com
This lipid modification is essential for anchoring these signaling proteins to cellular membranes, a prerequisite for their proper localization and function. tandfonline.comnih.gov By depleting the cellular pool of FPP and GGPP, atorvastatin prevents the prenylation of these small G proteins, leading to their accumulation in the cytosol in an inactive state. tandfonline.comahajournals.org This functional inactivation of proteins like RhoA, Rac1, Rab27b, and Rap1a disrupts their downstream signaling cascades, which are involved in processes such as cell growth, inflammation, and cytoskeletal organization. tandfonline.comnih.govahajournals.orgtandfonline.com
| Small G Protein | Primary Function(s) | Effect of Atorvastatin-Mediated Prenylation Inhibition | Source |
|---|---|---|---|
| RhoA | Regulates actin cytoskeleton, cell adhesion, eNOS mRNA stability | Inactivation; leads to increased eNOS mRNA stability and stress fiber changes | nih.govahajournals.orgahajournals.org |
| Rac1 | Regulates cell motility, membrane ruffling, NAD(P)H oxidase activation | Inactivation; leads to reduced NAD(P)H oxidase activity and superoxide (B77818) production | nih.govahajournals.org |
| Rab27b | Involved in platelet dense granule secretion | Accumulation of unprenylated form, leading to impaired ADP release from platelets | tandfonline.comtandfonline.com |
| Rap1a | Involved in platelet activation and regulation | Accumulation of unprenylated form, contributing to attenuated platelet function | tandfonline.comtandfonline.com |
Atorvastatin has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt) signaling pathway, which plays a central role in regulating cell survival, growth, and proliferation. ahajournals.org In many cell types, such as endothelial cells, atorvastatin treatment leads to the activation of this pathway. ahajournals.orgmdpi.com This activation involves promoting the phosphorylation of Akt at serine 473, a key step for its activation. ahajournals.org Activated Akt can then influence downstream targets, including endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production and neuroprotective effects in ischemic stroke models. ahajournals.orgmdpi.com
Conversely, in the context of various cancer cell lines, atorvastatin has been found to inhibit the PI3K/Akt pathway. nih.govnih.gov This inhibition can suppress cancer cell proliferation and induce apoptosis. nih.gov For instance, atorvastatin was found to increase the expression of PTEN, a negative regulator of the Akt pathway, in breast cancer cells. nih.gov It has also been shown to inhibit Akt activation in colon and leukemia cancer cells, modulating downstream components and contributing to its anti-tumor effects. nih.govnih.gov
The mammalian target of rapamycin (B549165) (mTOR) is a key protein kinase downstream of the PI3K/Akt pathway that regulates cell growth, metabolism, and autophagy. oup.com In certain cancer cells, atorvastatin has been demonstrated to inhibit the PI3K/Akt/mTOR signaling cascade. oup.comoup.com This inhibition can lead to the activation of autophagy and enhance the sensitivity of hepatocellular carcinoma cells to radiation. oup.comoup.com
The effect of atorvastatin on pancreatic β-cell function, which is critical for insulin (B600854) secretion, is complex and not fully resolved. Some research in obese mouse models suggests a beneficial effect, where atorvastatin treatment was found to preserve β-cell function by enhancing proliferation and reducing endoplasmic reticulum (ER) stress. nih.gov This study noted a downregulation of the peIF2α-ATF4-CHOP ER stress pathway and an increase in the anti-apoptotic protein Bcl-2. nih.gov However, other studies present conflicting findings. A human pilot study in patients with type 2 diabetes did not find a significant change in β-cell function or insulin resistance with atorvastatin treatment. nih.gov Furthermore, an in vitro study demonstrated a dose-dependent cytotoxic effect of atorvastatin on human pancreatic islet β-cells, accompanied by decreased insulin secretion rates. drugbank.com
| Study Type | Model | Observed Effect on Pancreatic β-Cells | Source |
|---|---|---|---|
| In vivo | Obese C57BL/6J mice | Improved β-cell sensitivity, increased proliferation, attenuated ER stress | nih.gov |
| Clinical Pilot Study | Type 2 Diabetes Patients | No significant change in β-cell function or insulin resistance | nih.gov |
| In vitro | Human pancreatic islet β-cells | Dose-dependent cytotoxic effect, decreased insulin secretion | drugbank.com |
Atorvastatin exerts significant anti-inflammatory effects, largely through its influence on the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. In various cell types, including monocytes and vascular smooth muscle cells, atorvastatin has been shown to inhibit the activation of NF-κB. researchgate.netnih.gov This inhibition prevents the translocation of NF-κB to the nucleus, thereby reducing the production of inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-1β (IL-1β). researchgate.netnih.gov The mechanism for this inhibition can involve the suppression of upstream signaling molecules like Toll-like receptor 4 (TLR4) and its adaptor protein MyD88. nih.govnih.gov In a study on calcified valve interstitial cells, atorvastatin was found to inhibit the NF-κB pathway by upregulating autophagy. nih.gov
However, the effect is not universally inhibitory. In one study involving cultured rat aortic smooth muscle cells, atorvastatin was found to enhance the nuclear translocation of NF-κB p65, which contributed to the upregulation of neuronal nitric oxide synthase (nNOS). ahajournals.org This suggests the influence of atorvastatin on NF-κB signaling is context-dependent and may vary by cell type and physiological condition.
Atorvastatin has a well-documented positive effect on vascular health by increasing the bioavailability of nitric oxide (NO), a potent vasodilator with anti-thrombotic and anti-inflammatory properties. ahajournals.orgnih.gov This is achieved by enhancing both the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. mdpi.comnih.gov
Several molecular mechanisms contribute to this effect:
Inhibition of RhoA: By preventing the prenylation and activation of RhoA, atorvastatin increases the stability of eNOS mRNA, leading to higher protein expression. ahajournals.orgahajournals.org RhoA normally acts to destabilize eNOS mRNA. ahajournals.org
Activation of the PI3K/Akt Pathway: As previously mentioned, atorvastatin-induced activation of Akt leads to the direct phosphorylation and activation of the eNOS enzyme. mdpi.comnih.gov
Modulation of Caveolin-1: Statins can reduce the expression of caveolin-1, a protein that negatively regulates eNOS by binding to it. nih.gov By decreasing caveolin-1, atorvastatin disinhibits eNOS, promoting its activation. nih.gov
Collectively, these actions increase the production of NO, which helps to improve endothelial function, augment blood flow, and inhibit platelet aggregation. ahajournals.orgnih.govnih.gov
Mechanisms Underlying Atorvastatin's Pleiotropic Effects
Beyond its primary function of lowering cholesterol, atorvastatin exhibits a range of beneficial effects on the cardiovascular system, collectively known as pleiotropic effects. drugbank.comnih.gov These effects are largely independent of its impact on lipid levels and contribute significantly to its therapeutic efficacy in cardiovascular diseases. drugbank.comahajournals.org The mechanisms behind these effects are multifaceted, involving the modulation of inflammatory pathways, cell function, oxidative stress, thrombosis, and vascular activity. ahajournals.org
Atorvastatin exerts potent anti-inflammatory and immunomodulatory effects through various complex mechanisms. nih.govsumathipublications.com It has been shown to inhibit the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). sumathipublications.comfrontiersin.orgnih.gov This is achieved, in part, by downregulating the NF-κB pathway, a critical transcription factor in the inflammatory response. sumathipublications.com In a study on myocardial ischemia/reperfusion injury in rats, atorvastatin significantly decreased the levels of TNF-α in both the myocardium and serum. nih.gov
The drug also modulates the function of various immune cells, including T cells, macrophages, and dendritic cells. sumathipublications.com It can reduce the activation and proliferation of T cells and interfere with antigen presentation. sumathipublications.com A significant aspect of its immunomodulatory action is its ability to influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, which is crucial for reducing inflammation and promoting tissue repair. nih.govsumathipublications.com In a murine model of traumatic brain injury, atorvastatin treatment not only attenuated the invasion of T cells and neutrophils but also augmented the M2/M1 ratio of microglia/macrophages. nih.gov
Furthermore, atorvastatin can suppress the release of IL-1β by up-regulating the IL-37/Smad3 complex in macrophages. mdpi.com Studies have also shown that atorvastatin inhibits the activation of the NLRP3 inflammasome, a key component of the inflammatory process. frontiersin.org
Table 1: Effects of Atorvastatin on Inflammatory Markers
| Marker/Process | Effect of Atorvastatin | Mechanism | Source |
|---|---|---|---|
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decrease | Downregulation of NF-κB pathway | sumathipublications.comfrontiersin.orgnih.gov |
| Macrophage Polarization | Shift from M1 (pro-inflammatory) to M2 (anti-inflammatory) | Enhanced M2 polarization and inhibited M1 polarization | nih.govsumathipublications.com |
| Immune Cell Infiltration | Attenuation | Altering peripheral leukocyte invasion | nih.gov |
| IL-37/Smad3 Complex | Upregulation | Suppression of IL-1β release | mdpi.com |
| NLRP3 Inflammasome | Inhibition | Upregulation of autophagy | frontiersin.org |
Atorvastatin influences fundamental cellular processes, including cell proliferation and the cell cycle. spandidos-publications.comnih.gov It has been demonstrated to inhibit the proliferation of various cell types, including vascular smooth muscle cells and certain tumor cells. nih.govnih.gov This antiproliferative effect is often linked to its ability to induce cell cycle arrest. nih.gov
Bioinformatic analyses of human umbilical vein endothelial cells treated with atorvastatin revealed that the most significantly affected pathways were involved in cell cycle regulation. spandidos-publications.com The treatment resulted in the downregulation of numerous genes involved in cell division, mitosis, and microtubule cytoskeleton formation. spandidos-publications.com Specifically, studies on leukemic cell lines (K562, HL-60, and Jurkat) showed that atorvastatin can cause the cells to stagnate in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation and inducing apoptosis (programmed cell death). nih.gov The apoptotic effect was found to be dose-dependent. nih.gov The underlying mechanism may involve the inhibition of the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation. nih.gov
Atorvastatin demonstrates significant antioxidant properties by mitigating oxidative stress, a key factor in the pathogenesis of atherosclerosis and other cardiovascular diseases. ahajournals.orgnih.govbohrium.com These effects are mediated through multiple pathways and are independent of the drug's lipid-lowering action. bohrium.com
One primary mechanism is the inhibition of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vascular wall. nih.govnih.gov Atorvastatin treatment has been shown to suppress the expression and activity of NADPH oxidase subunits like gp91phox, p22phox, and Nox1. ahajournals.orgnih.gov This leads to a reduction in the generation of superoxide anions (O₂⁻). nih.gov
In a preclinical model using aged beagles, long-term atorvastatin administration significantly reduced markers of oxidative damage in the brain, including lipoperoxidation and protein oxidation, while increasing levels of the endogenous antioxidant glutathione (B108866) (GSH). nih.gov Similarly, in patients with hyperlipidemia, atorvastatin treatment decreased urine levels of 8-isoprostane, an index of oxidative stress. bohrium.com The drug also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX). nih.gov While generally exerting antioxidant effects, some studies suggest that high doses of statins might increase oxidative stress in specific tissues by reducing glutathione content. researchgate.net
Table 2: Atorvastatin's Influence on Oxidative Stress Markers
| Marker/Enzyme | Effect of Atorvastatin | Implication | Source |
|---|---|---|---|
| NADPH Oxidase | Inhibition/Suppression | Reduced ROS production | ahajournals.orgnih.govnih.gov |
| 8-isoprostane (Urine) | Decrease | Reduced systemic oxidative stress | bohrium.com |
| Lipoperoxidation | Decrease | Reduced lipid damage | nih.gov |
| Glutathione (GSH) | Increase | Enhanced antioxidant capacity | nih.gov |
| Superoxide Dismutase (SOD) | Increase | Enhanced antioxidant defense | nih.gov |
| Glutathione Peroxidase (GSH-PX) | Increase | Enhanced antioxidant defense | nih.gov |
Atorvastatin possesses antithrombotic properties that contribute to its cardiovascular protective effects, which are not solely attributable to its impact on cholesterol. nih.govbohrium.com It can delay arterial thrombus formation in response to oxidant stress. nih.govbohrium.com
The mechanisms underlying these effects include the inhibition of platelet aggregation and a reduction in the expression of procoagulant factors. nih.govmdpi.com Atorvastatin has been shown to reduce P-selectin levels, which are involved in platelet adhesion. mdpi.com Furthermore, it interferes with redox signaling in platelets by inhibiting NADPH oxidase-derived ROS, which in turn down-regulates pro-aggregating molecules like isoprostanes. nih.gov
A key element of its antithrombotic action is the enhancement of nitric oxide (NO) production. nih.govbohrium.com In a study using Sprague-Dawley rats, atorvastatin treatment increased the expression of endothelial constitutive nitric oxide synthase (cNOS) by 75%. nih.govbohrium.com Increased cNOS leads to higher levels of NO, which is known to inhibit platelet aggregation and induce vasodilation. nih.govbohrium.com Statins can also impair the generation of thrombin and reduce the expression of tissue factor, a primary initiator of the coagulation cascade. mdpi.com
Atorvastatin improves the function of the vascular endothelium, the inner lining of blood vessels that regulates vascular tone and structure. ahajournals.orgnih.gov A primary mechanism for this is the enhancement of nitric oxide (NO) bioavailability. ahajournals.org Atorvastatin increases the production of NO by both stimulating and upregulating the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis in the endothelium. ahajournals.orgsumathipublications.com
By increasing NO levels, atorvastatin promotes vasodilation, which is the widening of blood vessels. nih.govbohrium.com This improved vasomotor response has been observed rapidly after the initiation of therapy in patients. nih.gov The antioxidant effects of atorvastatin also contribute to this modulation, as ROS can scavenge and inactivate NO. ahajournals.org By reducing oxidative stress, atorvastatin preserves the availability of NO, further improving endothelium-dependent relaxation. ahajournals.org
Atorvastatin has been shown to promote vascular repair by mobilizing endothelial progenitor cells (EPCs) from the bone marrow into the circulation. plos.orgclinconnect.ioahajournals.org EPCs are a type of stem cell that can differentiate into mature endothelial cells, contributing to the repair of injured blood vessels (re-endothelialization) and the formation of new blood vessels (vasculogenesis). plos.orgclinconnect.io
In patients with stable coronary artery disease, atorvastatin treatment significantly increased the number of circulating EPCs, an effect that was noticeable as early as one week after starting therapy. ahajournals.org Furthermore, the drug enhanced the functional activity of these cells, as demonstrated by their increased migratory capacity. nih.govahajournals.org Studies in animal models of myocardial infarction have shown that atorvastatin-induced EPC mobilization is associated with improved myocardial neovascularization, reduced left ventricular dysfunction, and increased survival rates. ahajournals.org This beneficial effect on EPCs appears to be critically dependent on the increased availability of endothelial nitric oxide (eNO), as the effect was absent in mice lacking the eNOS enzyme. ahajournals.org
Double-Edged Role in Angiogenesis Signaling
Atorvastatin exhibits a complex and concentration-dependent, or biphasic, role in the regulation of angiogenesis, the process of forming new blood vessels from pre-existing ones. oregonstate.eduaminer.orgahajournals.org This dual functionality means that atorvastatin can act as both a promoter and an inhibitor of angiogenesis, a phenomenon often described as a "double-edged sword". nih.govahajournals.org The specific effect is largely determined by the concentration of the drug.
At low, nanomolar concentrations (ranging from 0.001 to 0.1 µmol/L), atorvastatin demonstrates pro-angiogenic properties. ahajournals.org This stimulatory effect is primarily mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. ahajournals.orgrevespcardiol.org Activation of this pathway enhances the proliferation, migration, and survival of endothelial cells, which are the fundamental building blocks of blood vessels. oregonstate.eduahajournals.orgrevespcardiol.org Furthermore, low-dose atorvastatin promotes the functional activity of circulating bone marrow-derived endothelial progenitor cells (EPCs), which are critical for vasculogenesis, the formation of new blood vessels. ahajournals.orgahajournals.org Studies have shown that atorvastatin can increase the number and migratory capacity of EPCs, contributing to neovascularization. ahajournals.orgjci.org The pro-angiogenic effect at these concentrations is also linked to the stimulation of endothelial nitric oxide synthase (eNOS). nih.govahajournals.org
Conversely, at higher, micromolar concentrations (typically above 0.1 µmol/L), atorvastatin exerts potent anti-angiogenic effects. oregonstate.edunih.govahajournals.org This inhibitory action is achieved through several mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death, in endothelial cells. ahajournals.orgnih.gov High concentrations of atorvastatin have also been shown to decrease the expression and release of key pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF). oregonstate.edunih.govjacc.org For instance, in human non-small cell lung carcinoma cells, 5 μM of atorvastatin reduced VEGF expression by approximately 40%. nih.gov Similarly, therapy with atorvastatin has been shown to decrease plasma VEGF levels in patients with coronary artery disease. jacc.org
Additionally, the anti-angiogenic effects of atorvastatin at these higher doses involve the modulation of other signaling molecules. Research indicates that micromolar concentrations of atorvastatin can diminish the production of the pro-angiogenic chemokine Interleukin-8 (IL-8) and inhibit the synthesis of urokinase plasminogen activator (uPA), an enzyme necessary for VEGF-induced angiogenesis. nih.gov In the context of atherosclerosis, atorvastatin can decrease intraplaque angiogenesis by inhibiting the release of Angiopoietin-2 (ANGPT2) and preventing VE-Cadherin internalization, which leads to more stable and mature neovessels. nih.gov
The table below summarizes the dose-dependent effects of atorvastatin on key aspects of angiogenesis signaling based on research findings.
Interactive Data Table: Concentration-Dependent Effects of Atorvastatin on Angiogenesis
| Concentration Range | Effect on Angiogenesis | Key Molecular Mechanisms and Cellular Effects | Associated Mediators |
| Low (Nanomolar) 0.001 - 0.1 µmol/L | Pro-angiogenic | Promotes endothelial cell migration, proliferation, and tube formation. oregonstate.eduahajournals.org Stimulates differentiation and function of Endothelial Progenitor Cells (EPCs). ahajournals.orgjci.org | Activation of PI3K/Akt pathway. ahajournals.orgrevespcardiol.org Increased phosphorylation of eNOS. ahajournals.org Upregulation of VEGF-A in certain cell types (e.g., bone marrow mesenchymal stem cells). nih.gov |
| High (Micromolar) > 0.1 µmol/L | Anti-angiogenic | Induces endothelial cell apoptosis. ahajournals.orgnih.gov Inhibits endothelial cell proliferation and migration. oregonstate.edunih.gov Decreases tumor growth and vascularization in some models. oregonstate.edu | Decreased release of VEGF. oregonstate.edunih.govjacc.org Decreased production of IL-8 and uPA. nih.gov Inhibition of ANGPT2 release. nih.gov |
Pharmacokinetics and Pharmacodynamics of Atorvastatin
Atorvastatin (B1662188) Metabolism and Active Metabolites
Atorvastatin is administered in its active acid form and undergoes extensive metabolism, primarily in the liver. clinpgx.org
The primary pathway for atorvastatin metabolism is biotransformation mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. wikipedia.orgnih.govmedsafe.govt.nz This process results in the formation of two principal active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). nih.govclinpgx.orgnih.gov These hydroxylated metabolites are pharmacologically active and contribute significantly to the therapeutic effect of the drug. medex.com.bd
The ortho- and para-hydroxylated metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase in vitro. medex.com.bddrugbank.com It is estimated that these active metabolites are responsible for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase. medex.com.bddrugbank.com The ortho-hydroxy metabolite undergoes further metabolism through glucuronidation. wikipedia.org While CYP3A4 is the major enzyme, studies indicate that CYP3A5 also contributes to atorvastatin metabolism, although to a lesser extent. The intrinsic clearance rates for the formation of para- and ortho-hydroxyatorvastatin by CYP3A4 are 2.4- and 5.0-fold higher, respectively, than those by CYP3A5, confirming CYP3A4's primary role. nih.gov Because atorvastatin is a substrate for CYP3A4, its plasma concentrations can be significantly affected by co-administration with potent inhibitors or inducers of this enzyme. wikipedia.orgmedsafe.govt.nz
Formation of Ortho-hydroxy and Para-hydroxy Atorvastatin
The metabolism of atorvastatin is a critical process that leads to the formation of pharmacologically active derivatives. The primary pathway for this biotransformation occurs in the gut and liver, predominantly through oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme system. wikipedia.orgnih.govdrugbank.com This enzymatic action results in the creation of two major active metabolites: ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin). oup.comresearchgate.net
Following their formation, these active metabolites can undergo further metabolic processes. The ortho-hydroxy metabolite, for instance, is subject to further metabolism through glucuronidation. wikipedia.orgnih.gov This process is mediated by specific enzymes, namely uridinediphosphoglucuronyltransferases (UGT) 1A1 and 1A3, which conjugate the metabolite to facilitate its elimination. drugbank.comnih.gov These active compounds and their corresponding inactive lactone forms exist in equilibrium within the body. researchgate.net The significant antioxidant and free-radical scavenging properties of the ortho- and para-hydroxy metabolites, which are not shared by the parent atorvastatin, are also of notable pharmacologic importance. nih.gov
Plasma Protein Binding and Distribution
Atorvastatin exhibits a high degree of binding to plasma proteins. Research consistently shows that 98% or more of the administered drug is bound to these proteins in the bloodstream. wikipedia.orgnih.govdrugbank.comnih.govnews-medical.net This extensive binding limits the amount of free drug available to exert its pharmacological effects at any given moment and influences its distribution characteristics.
The drug has a large apparent volume of distribution, reported to be approximately 381 liters. wikipedia.orgnih.govnews-medical.netresearchgate.net This value, which is significantly larger than the volume of total body water, indicates that atorvastatin is extensively distributed into peripheral tissues rather than remaining confined to the bloodstream. encyclopedia.pub The liver is the primary site of action for atorvastatin, where it inhibits cholesterol synthesis and enhances the clearance of low-density lipoprotein (LDL). wikipedia.orgnews-medical.net
Pharmacokinetic Parameters of Atorvastatin
| Parameter | Value | Source(s) |
| Plasma Protein Binding | ≥98% | news-medical.net, wikipedia.org, nih.gov, drugbank.com, nih.gov |
| Volume of Distribution (Vd) | ~381 L | news-medical.net, wikipedia.org, nih.gov, researchgate.net |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | wikipedia.org, nih.gov, drugbank.com, clinpgx.org |
| Active Metabolites | Ortho-hydroxy atorvastatin, Para-hydroxy atorvastatin | oup.com, researchgate.net |
| Metabolite HMG-CoA Reductase Inhibitory Activity | ~70% of total activity | wikipedia.org, drugbank.com |
Atorvastatin and Adverse Effects: Mechanistic Insights
Myopathy and Rhabdomyolysis: Mechanistic Investigations
Myopathy, characterized by muscle pain, tenderness, or weakness, is a notable side effect of statin therapy, including atorvastatin (B1662188). drugbank.com In its most severe form, myopathy can progress to rhabdomyolysis, a condition involving the breakdown of muscle tissue and the release of muscle fiber contents into the bloodstream, which can lead to kidney damage. nih.govconsensus.app The risk of these muscle-related issues is often dose-dependent. drugbank.com
The precise mechanisms underlying statin-induced myopathy are not entirely understood but are thought to involve the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. droracle.ai This inhibition not only curtails cholesterol synthesis but also diminishes the production of other essential compounds, such as coenzyme Q10 (ubiquinone) and isoprenoids, which are vital for muscle cell energy production and membrane integrity. droracle.aigpnotebook.com This metabolic disruption can lead to mitochondrial dysfunction, increased oxidative stress, and cellular damage within muscle tissue. droracle.ai Additionally, statins might interfere with calcium signaling in muscle cells and trigger inflammatory pathways that contribute to the breakdown of muscle fibers. droracle.ai
The chemical properties of atorvastatin, specifically its lipophilicity or fat-solubility, play a role in its potential for muscle-related side effects. nih.gov Lipophilic statins like atorvastatin can more readily pass through the lipid layer of cell membranes via passive transport. nih.gov This nonselective diffusion allows the drug to enter tissues beyond the liver, including skeletal muscle. nih.gov This increased tissue penetration is thought to contribute to a higher potential for myopathic effects compared to more water-soluble (hydrophilic) statins. nih.gov The accumulation of atorvastatin in muscle cells can exacerbate the metabolic disruptions mentioned earlier, leading to increased cell disruption through processes like apoptosis (programmed cell death) and proteolysis (protein breakdown). nih.gov
Hepatic Enzyme Elevations and Liver Function Abnormalities
Atorvastatin therapy can be associated with elevations in liver enzymes, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). consensus.appnih.gov While often mild, asymptomatic, and transient, these elevations can, in rare instances, signify more significant liver injury. nih.gov The incidence of these elevations appears to be dose-dependent. nih.gov
The exact cause of liver injury from atorvastatin is not fully known. nih.gov One hypothesis suggests that mild, self-limiting ALT elevations may be due to a toxic intermediate product of atorvastatin's metabolism in the liver. nih.gov The liver's ability to adapt may explain why these elevations often resolve on their own. nih.gov In some cases, the liver injury may have features of an autoimmune reaction, suggesting an immune-mediated mechanism. nih.gov Another possibility is a failure of the liver's adaptive mechanisms. nih.gov Since atorvastatin is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, the risk of liver-related adverse effects can be heightened when co-administered with drugs that inhibit this enzyme. japsonline.com
The clinical presentation of atorvastatin-related hepatotoxicity can vary, ranging from cholestatic hepatitis (impaired bile flow) to a hepatocellular pattern of injury with significant increases in aminotransferase levels. nih.gov Although rare, severe liver injury and acute liver failure have been reported in association with atorvastatin use. nih.gov
Tendinopathy: Research and Conflicting Reports
The association between atorvastatin use and tendinopathy, a condition involving tendon inflammation and degeneration, is a subject of ongoing research with conflicting findings. nih.govnih.gov Some case reports and pharmacovigilance data have suggested an increased risk of tendon issues, such as tendon rupture, within the first year of statin treatment. nih.govdroracle.ai
Mechanistically, it has been proposed that statins might contribute to tendon injury by altering the extracellular matrix and the integrity of tenocyte (tendon cell) membranes. nih.govresearchgate.net The inhibition of cholesterol synthesis, the primary action of statins, could compromise the structure of cell membranes in tendons, making them more susceptible to damage. nih.gov
However, the evidence is not conclusive. A systematic review found no positive association between statin therapy in general and tendon rupture. researchgate.net In fact, some evidence suggested that simvastatin (B1681759) might even reduce the risk of tendinopathy. researchgate.net Another large cohort study found that statin use, including atorvastatin, was associated with a greater risk of tendinopathy compared to non-users. nih.gov Interestingly, this study also noted that the risk appeared to decrease with higher cumulative doses of statins. nih.gov The 2019 American College of Cardiology/American Heart Association guideline on the management of blood cholesterol states that tendon rupture is considered an unfounded risk associated with statin use. droracle.ai Given these conflicting reports, further research is needed to clarify the relationship between atorvastatin and tendinopathy. nih.govresearchgate.net
Glucose Homeostasis and Diabetes Risk
There is growing evidence that atorvastatin can affect glucose homeostasis and may be associated with a small increased risk of developing new-onset type 2 diabetes. stanford.edunih.govahajournals.org Clinical trials have shown that high-dose atorvastatin treatment can lead to increases in fasting plasma insulin (B600854) and glycated hemoglobin (HbA1c) levels, indicating a move towards insulin resistance. consensus.appjacc.org
Mechanistic studies have begun to shed light on how atorvastatin might influence glucose metabolism. Research suggests that atorvastatin can increase both insulin resistance, where cells become less responsive to insulin's signal to take up glucose from the blood, and insulin secretion, likely as a compensatory mechanism. stanford.eduahajournals.org A clinical trial involving high-dose atorvastatin for 10 weeks confirmed these findings, showing an increase in both insulin resistance and insulin secretion. ahajournals.org The primary driver for the increased diabetes risk is thought to be the increase in insulin resistance. stanford.edu
The exact cellular mechanisms behind these changes are still under investigation. ahajournals.org It is important to note that while the risk of developing diabetes is a concern, for many patients, the cardiovascular benefits of atorvastatin therapy outweigh this risk. wikipedia.org
Ubiquinone Levels and Clinical Significance
Ubiquinone, more commonly known as coenzyme Q10 (CoQ10), is a vital compound for cellular energy production and also acts as an antioxidant. medicalnewstoday.comyoutube.com The metabolic pathway that produces cholesterol, which is inhibited by atorvastatin, is also responsible for the synthesis of CoQ10. droracle.aiyoutube.com Consequently, atorvastatin therapy can lead to a decrease in the body's CoQ10 levels. medicalnewstoday.comnih.gov
Studies have shown that even short-term exposure to atorvastatin can cause a significant reduction in blood concentrations of CoQ10. nih.gov This depletion of CoQ10 is thought to be a potential contributor to some of the adverse effects of statins, particularly muscle-related symptoms like myalgia (muscle pain) and exercise intolerance. medicalnewstoday.comnih.gov
The clinical significance of this reduction in CoQ10 is still a topic of debate. While some proponents suggest that CoQ10 supplementation may help alleviate statin-induced muscle pain, the evidence remains inconclusive. medicalnewstoday.comhealthline.com Some reviews have found evidence suggesting a benefit, while others have not reported a clear clinical advantage in reducing muscle symptoms with routine CoQ10 supplementation. medicalnewstoday.comyoutube.com Further research is needed to definitively establish the clinical implications of atorvastatin-induced CoQ10 reduction and the role of supplementation.
Drug Interactions Involving Atorvastatin: Molecular Mechanisms
Interactions with CYP3A4 Inhibitors and Inducers
The primary pathway for atorvastatin (B1662188) metabolism is through the cytochrome P450 3A4 (CYP3A4) isoenzyme, located in the liver and intestines. drugbank.comnih.gov This enzyme converts atorvastatin into its active ortho- and para-hydroxylated metabolites. drugbank.comwikipedia.org Consequently, any co-administered drug that modulates CYP3A4 activity can significantly impact atorvastatin's plasma concentrations.
CYP3A4 Inhibitors: Potent inhibitors of CYP3A4 can block the metabolism of atorvastatin, leading to elevated plasma concentrations of the parent drug. medsafe.govt.nznews-medical.netnih.gov This increased exposure can enhance the risk of concentration-dependent adverse effects. The interaction is significant enough that for some strong inhibitors, temporary suspension of atorvastatin may be considered. www.gov.uk Examples of CYP3A4 inhibitors include certain macrolide antibiotics (like clarithromycin (B1669154) and erythromycin), azole antifungals (such as itraconazole (B105839) and ketoconazole), and HIV protease inhibitors. wikipedia.orgwww.gov.ukajmc.com Grapefruit juice, particularly in large quantities (over 1.2 liters per day), also contains compounds that inhibit CYP3A4 and can increase atorvastatin levels. news-medical.netnih.gov
CYP3A4 Inducers: Conversely, drugs that induce or enhance the activity of CYP3A4 can accelerate the metabolism of atorvastatin, resulting in lower plasma concentrations and potentially reduced lipid-lowering efficacy. medsafe.govt.nzwww.gov.uk If co-prescription with a CYP3A4 inducer is necessary, monitoring lipid profiles and adjusting the atorvastatin dose may be required. medsafe.govt.nzbpac.org.nz Common inducers of CYP3A4 include certain anticonvulsants (such as carbamazepine (B1668303) and phenytoin) and antimicrobials like rifampin. wikipedia.orgbpac.org.nz The herbal supplement St. John's wort is also a known CYP3A4 inducer that can decrease atorvastatin's effectiveness. bpac.org.nzwww.nhs.uk
| Modulator Type | Interacting Agent | Molecular Mechanism | Effect on Atorvastatin Plasma Concentration |
|---|---|---|---|
| Inhibitor | Itraconazole, Ketoconazole | Potent inhibition of CYP3A4-mediated metabolism. wikipedia.orgwww.gov.uk | Increased |
| Inhibitor | Clarithromycin, Erythromycin | Inhibition of CYP3A4-mediated metabolism. wikipedia.orgmedsafe.govt.nz | Increased |
| Inhibitor | HIV Protease Inhibitors (e.g., Ritonavir) | Potent inhibition of CYP3A4. nih.govconsensus.app | Significantly Increased |
| Inhibitor | Grapefruit Juice | Inhibition of intestinal CYP3A4. news-medical.netnih.gov | Increased |
| Inducer | Rifampin | Induction of CYP3A4, accelerating metabolism. medsafe.govt.nzwww.gov.uk | Decreased |
| Inducer | Carbamazepine, Phenytoin | Induction of CYP3A4. wikipedia.orglipid.org | Decreased |
| Inducer | St. John's Wort | Induction of CYP3A4. bpac.org.nzwww.nhs.uk | Decreased |
Atorvastatin-Drug Transporter Interactions (e.g., P-glycoprotein)
Beyond enzymatic metabolism, the pharmacokinetics of atorvastatin are heavily influenced by drug transporters, which mediate its movement into and out of cells. Key transporters involved include the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and the efflux transporter P-glycoprotein (P-gp). nih.govahajournals.org
OATP1B1: This transporter is located on the surface of liver cells and is crucial for the hepatic uptake of atorvastatin and its metabolites from the bloodstream. news-medical.netsolvobiotech.comresearchgate.net Inhibition of OATP1B1 by other drugs, such as cyclosporine or rifampin, can significantly impair this uptake process. news-medical.netnih.gov This leads to a substantial increase in the systemic plasma concentrations of atorvastatin. researchgate.netnih.gov Genetic variations in the gene that codes for OATP1B1 (SLCO1B1) can also account for inter-individual variability in atorvastatin pharmacokinetics. researchgate.netnih.gov Studies have shown that OATP1B1 phenotype is a more significant factor for individual pharmacokinetic variability of atorvastatin than CYP3A4 or P-gp phenotypes. nih.gov
| Transporter | Location | Function | Interacting Agent | Mechanism & Effect on Atorvastatin |
|---|---|---|---|---|
| OATP1B1 | Liver | Hepatic uptake of atorvastatin. news-medical.netsolvobiotech.com | Cyclosporine, Rifampin | Inhibition of OATP1B1, leading to decreased hepatic uptake and significantly increased plasma concentration. news-medical.netnih.gov |
| P-glycoprotein (P-gp) | Intestine, Liver, Kidneys | Efflux pump, limits absorption. wikipedia.orgnih.gov | Colchicine (B1669291), Cyclosporine | Inhibition of P-gp, leading to increased bioavailability and plasma concentration. news-medical.netovid.com |
| P-glycoprotein (P-gp) | Intestine | Efflux pump | Digoxin (B3395198) (as a P-gp substrate) | Atorvastatin inhibits P-gp, potentially increasing digoxin concentration. nih.gov |
Competitive Binding with Plasma Proteins (e.g., Human Serum Albumin)
Once absorbed into the systemic circulation, atorvastatin is extensively bound to plasma proteins, with over 98% of the drug being in a bound form. drugbank.comnih.govwikipedia.orgmedex.com.bd The primary binding protein is human serum albumin (HSA). ej-chem.orgresearchgate.net This high degree of binding is significant because only the unbound, or free, fraction of a drug is pharmacologically active and available to be metabolized or to exert its therapeutic effect.
The interaction between atorvastatin and HSA has been characterized using fluorescence spectroscopy and molecular modeling. ej-chem.orgresearchgate.net These studies reveal that atorvastatin binds strongly to HSA, with hydrophobic interactions identified as the main binding forces. ej-chem.orgresearchgate.net Molecular docking has shown that atorvastatin has a nearly equal affinity for both of the main drug-binding sites on HSA (Sudlow site I and Sudlow site II). ej-chem.orgresearchgate.net
Binding to HSA affects the pharmacokinetics of atorvastatin by increasing its solubility in plasma, protecting it from oxidation, and limiting its distribution into tissues like red blood cells. medex.com.bdej-chem.orgresearchgate.net While theoretically, drugs that compete for the same binding sites on albumin could displace atorvastatin and increase its free concentration, the clinical significance of such interactions with atorvastatin is not well-established. However, certain disease states can alter protein binding. For instance, in patients with uremia, the plasma protein binding rate of atorvastatin has been shown to be significantly lower (around 86.6%) compared to individuals with normal renal function (around 97.6%), which could potentially alter the drug's disposition. frontiersin.org
Pharmacokinetic Interactions in Co-administered Therapies
The interplay of metabolic and transporter-based mechanisms results in a range of clinically relevant pharmacokinetic interactions when atorvastatin is co-administered with other drugs.
Fibrates: Co-administration with gemfibrozil (B1671426) can lead to increased concentrations of atorvastatin, partly through inhibition of glucuronidation, a secondary metabolic pathway. news-medical.netnih.gov In contrast, studies have found no significant pharmacokinetic interaction between atorvastatin and fenofibrate. consensus.app
Cyclosporine: This immunosuppressant is a potent inhibitor of both CYP3A4 and the transporters OATP1B1 and P-gp. news-medical.netnih.govnih.gov Its co-administration results in a substantial increase in atorvastatin exposure. consensus.app
Oral Contraceptives: Atorvastatin can increase the area under the curve (AUC) for norethisterone and ethinyl estradiol, components of some oral contraceptives. wikipedia.org
Digoxin: As an inhibitor of P-gp, atorvastatin can increase the bioavailability and concentration of digoxin. nih.gov
Colchicine: Used for gout, colchicine is a P-gp inhibitor, and its use with atorvastatin can increase the bioavailability of the statin. news-medical.net
Omega-3 Fatty Acids: A phase 1 trial identified a pharmacokinetic interaction between atorvastatin and omega-3 fatty acids, although the precise clinical implications require further study. mdpi.com
Antiretrovirals: HIV protease inhibitors, which are strong CYP3A4 inhibitors, can significantly decrease atorvastatin clearance and increase its systemic exposure. consensus.app
| Co-administered Drug | Primary Mechanism(s) | Pharmacokinetic Outcome |
|---|---|---|
| Gemfibrozil | Inhibition of glucuronidation, OATP1B1 inhibition. nih.govresearchgate.net | Increased atorvastatin concentration. news-medical.net |
| Fenofibrate | N/A | No significant interaction. consensus.app |
| Cyclosporine | Inhibition of CYP3A4, OATP1B1, and P-gp. news-medical.netnih.gov | Substantially increased atorvastatin concentration. consensus.app |
| Digoxin | Inhibition of P-gp by atorvastatin. nih.gov | Increased digoxin concentration. nih.gov |
| Oral Contraceptives (Norethisterone, Ethinyl Estradiol) | Mechanism not fully elucidated. | Increased concentration of contraceptive hormones. wikipedia.org |
| HIV Protease Inhibitors | Potent CYP3A4 inhibition. consensus.app | Significantly increased atorvastatin concentration. consensus.app |
| Colchicine | P-gp inhibition. news-medical.net | Increased atorvastatin bioavailability. news-medical.net |
Pharmacogenomics of Atorvastatin Response and Adverse Reactions
Genetic Variants Influencing Atorvastatin (B1662188) Pharmacokinetics and Pharmacodynamics
An individual's genetic profile can significantly alter the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of atorvastatin. Variations in genes that code for drug transporters, metabolic enzymes, and lipid-regulating proteins are key determinants of the drug's ultimate concentration and action. numberanalytics.com
Transmembrane transporters are critical proteins that control the movement of atorvastatin into and out of cells, particularly in the liver, which is the primary site of action for the drug. researchgate.net Genetic variations in these transporters can alter drug concentrations in the blood, affecting both efficacy and the risk of side effects. tandfonline.com
SLCO1B1 : The SLCO1B1 gene encodes the organic anion-transporting polypeptide OATP1B1, which is responsible for the uptake of atorvastatin from the blood into the liver. numberanalytics.com Variants in this gene, especially the c.521T>C (rs4149056) polymorphism, can lead to reduced OATP1B1 function. numberanalytics.comnumberanalytics.com Individuals with the variant 'C' allele, particularly those with the CC genotype, experience decreased hepatic uptake of atorvastatin, resulting in significantly higher plasma concentrations of the drug and an increased risk of muscle-related side effects. numberanalytics.comnih.gov
ABCG2 : The ABCG2 gene, which codes for the breast cancer resistance protein (BCRP), is an efflux transporter that helps remove statins from hepatocytes into the bile. researchgate.netnih.gov A common variant, c.421C>A (rs2231142), results in a dysfunctional transporter, leading to increased plasma concentrations of atorvastatin. tandfonline.comnih.gov Studies have shown that this variant markedly affects the pharmacokinetics of atorvastatin. tandfonline.com
ABCB1 : The ABCB1 gene encodes P-glycoprotein, another efflux transporter. ahajournals.org Its role in atorvastatin response has produced conflicting results. Some studies have associated variants like G2677T/A (rs2032582) with differences in LDL-C lowering. clinpgx.org However, other research has found no significant association between ABCB1 variants and atorvastatin response or pharmacokinetics. ahajournals.orgdovepress.com There is also evidence that atorvastatin treatment itself may modulate the expression of ABCB1. researchgate.netresearchgate.net
Table 1: Key Transporter Gene Variants and Their Effect on Atorvastatin
| Gene (Protein) | Variant (rsID) | Effect on Protein Function | Impact on Atorvastatin Pharmacokinetics |
| SLCO1B1 (OATP1B1) | c.521T>C (rs4149056) | Reduced | Decreased hepatic uptake, leading to increased plasma concentrations. numberanalytics.com |
| ABCG2 (BCRP) | c.421C>A (rs2231142) | Reduced | Decreased efflux, leading to increased plasma concentrations. tandfonline.comnih.govnih.gov |
| ABCB1 (P-gp) | G2677T/A (rs2032582) | Altered | Associated with minor differences in LDL-C lowering in some studies; findings are inconsistent. clinpgx.orgdovepress.com |
Atorvastatin is extensively metabolized in the liver and gut, primarily by enzymes from the cytochrome P450 family. tandfonline.com Genetic polymorphisms in these enzymes can alter the rate of atorvastatin metabolism, thereby influencing its plasma levels and therapeutic effect. numberanalytics.com
CYP3A4 : This is the main enzyme responsible for metabolizing atorvastatin. numberanalytics.comtandfonline.com The CYP3A4*22 allele (rs35599367) is a notable variant associated with decreased CYP3A4 enzyme expression and activity. numberanalytics.comdovepress.com Carriers of this allele metabolize atorvastatin more slowly, which leads to increased plasma concentrations of the drug and potentially a greater lipid-lowering effect. numberanalytics.comnumberanalytics.comdovepress.com
CYP3A5 : While its role is less prominent than that of CYP3A4, CYP3A5 also contributes to atorvastatin metabolism. tandfonline.commdpi.com The CYP3A51 allele is considered the "expressor" allele, leading to a functional enzyme, whereas the CYP3A53 allele is a non-expressor. Individuals carrying at least one CYP3A51 allele may metabolize atorvastatin more rapidly, resulting in lower drug concentrations and a potentially reduced lipid-lowering response compared to CYP3A53/*3 individuals. mdpi.com
Table 2: Key Cytochrome P450 Variants and Their Effect on Atorvastatin
| Gene | Variant | Effect on Enzyme Function | Impact on Atorvastatin Metabolism |
| CYP3A4 | 22 (rs35599367) | Decreased | Slower metabolism, leading to increased drug exposure. numberanalytics.comdovepress.com |
| CYP3A5 | 1 vs 3 | Functional vs. Non-functional | 1 allele carriers may have faster metabolism, leading to lower drug exposure. mdpi.com |
Apolipoproteins are proteins that bind to lipids to form lipoproteins. Genetic variations in the genes encoding these proteins can influence baseline lipid levels and the degree of response to atorvastatin therapy.
APOE : The APOE gene is consistently identified as a significant modulator of LDL-cholesterol (LDL-C) response to atorvastatin. nih.gov The three common alleles—ε2, ε3, and ε4—result in different protein isoforms that affect lipid metabolism. frontiersin.org Studies have shown that carriers of the ε2 allele tend to exhibit a greater reduction in LDL-C with atorvastatin treatment, whereas carriers of the ε4 allele may have a more modest response. ahajournals.orgfrontiersin.org
ApoB : Atorvastatin has been shown to reduce the pool size of lipoproteins containing apolipoprotein B-100 (ApoB-100) and apolipoprotein B-48 (ApoB-48) primarily by increasing their fractional catabolic rate. nih.gov On-treatment levels of ApoB and the ApoB/ApoA-I ratio have been found to be more strongly associated with cardiovascular outcomes in patients on statin therapy than LDL-C levels alone. ahajournals.org
APOA5 : In some populations, such as Koreans, genetic variants in the APOA5 gene have been found to contribute to the variability in atorvastatin exposure. nih.gov
Table 3: Apolipoprotein-Related Gene Variants and Atorvastatin Response
| Gene | Variant/Allele | Impact on Atorvastatin Response |
| APOE | ε2 allele | Associated with a greater LDL-C reduction. ahajournals.orgfrontiersin.org |
| APOE | ε4 allele | Associated with a smaller LDL-C reduction. ahajournals.orgfrontiersin.org |
| APOA5 | Various SNPs | Linked to variability in atorvastatin pharmacokinetics in specific populations. nih.gov |
Genetic Factors Associated with Statin-Associated Muscle Symptoms (SAMS)
Statin-Associated Muscle Symptoms (SAMS) are among the most frequently reported adverse events related to statin use and can range from mild myalgia to severe rhabdomyolysis. nih.gov Genetic predisposition plays a significant role in an individual's risk of developing SAMS.
The most widely replicated genetic association with SAMS is the c.521T>C variant (rs4149056) in the SLCO1B1 gene. nih.govnih.gov This variant, which reduces the hepatic uptake of statins, increases systemic exposure to the drug, thereby elevating the risk of myopathy. numberanalytics.comnih.gov While this association is strongest for simvastatin (B1681759), it has also been linked to an increased risk for atorvastatin-related SAMS, although to a lesser extent. nih.gov
Other genetic factors have also been implicated in SAMS risk:
ABCG2 : Variants in this efflux transporter gene that increase statin plasma concentrations are associated with a higher risk of atorvastatin-related adverse drug reactions. nih.gov
COQ2 : This gene is involved in the synthesis of Coenzyme Q10, a molecule important for muscle cell energy production. sci-hub.se The rs4693075 polymorphism in COQ2 has been associated with muscle intolerance in patients treated with atorvastatin. dovepress.com
TMEM9 : A genome-wide association study identified an intronic variant (rs6667912) within the TMEM9 gene as being significantly associated with clinical SAMS in patients receiving atorvastatin or rosuvastatin. genepowerx.com
Table 4: Genetic Variants Associated with Atorvastatin-Related SAMS
| Gene | Variant (rsID) | Biological Role | Association with SAMS |
| SLCO1B1 | c.521T>C (rs4149056) | Hepatic uptake transporter | Increased plasma statin levels, leading to higher risk of myopathy. numberanalytics.comnih.gov |
| ABCG2 | c.421C>A (rs2231142) | Biliary efflux transporter | Increased plasma statin levels, associated with increased risk of ADRs. nih.gov |
| COQ2 | rs4693075 | Coenzyme Q10 synthesis | Associated with statin muscle intolerance. dovepress.comsci-hub.se |
| TMEM9 | rs6667912 | Transmembrane protein | Associated with clinical SAMS in a large GWAS. genepowerx.com |
Ethnic Variability in Atorvastatin Pharmacogenomics
The efficacy and safety of atorvastatin can differ among various ethnic groups, largely due to population-specific differences in the frequencies of relevant genetic polymorphisms. nih.gov For instance, pharmacokinetic studies have revealed that after administration of the same dose, key exposure parameters for atorvastatin, such as the area under the curve (AUC) and maximum concentration (Cmax), were approximately two times higher in a Korean population compared to a white population. nih.gov
This variability is linked to differing allele frequencies in genes like SLCO1B1, ABCG2, and CYP3A4 across different ancestries. nih.govnih.gov For example, a study in a Korean population identified that a combination of age and eight specific genetic variants in ABCB1, ABCG2, APOA5, CETP, and CYP7A1 could predict a significant portion of the variability in atorvastatin exposure. nih.gov
However, a significant gap exists in the research, as the majority of pharmacogenomic studies on statins have been conducted in individuals of European and, to a lesser extent, East Asian descent. nih.govwikipedia.org There is a scarcity of data for other ethnic groups, highlighting the need for more diverse and inclusive research to ensure that the benefits of pharmacogenomic-guided therapy can be applied globally. nih.gov
Genome-Wide and Exome-Wide Association Studies for Atorvastatin Response
Genome-wide association studies (GWAS) and exome-wide association studies (EWAS) scan the entire genome or exome to identify novel genetic variants associated with a particular trait, such as drug response, without preconceived hypotheses about specific genes.
Several large-scale GWAS have been conducted to uncover the genetic basis of atorvastatin response:
APOE and LPA : A meta-analysis of atorvastatin clinical trials confirmed that single nucleotide polymorphisms (SNPs) in the APOE gene region are strongly associated with LDL-c response at a genome-wide significance level. nih.gov This same study identified a novel and significant association for a SNP (rs10455872) within the LPA gene, which encodes lipoprotein(a). nih.gov This finding highlights that high baseline Lp(a) levels can lead to an apparent lower LDL-c response to atorvastatin because Lp(a) cholesterol is included in the standard LDL-c measurement. nih.gov
CLMN : A combined GWA analysis from three statin trials, including one with atorvastatin, identified a SNP (rs8014194) in the CLMN gene that was strongly associated with the change in total cholesterol, reaching a conventional level of genome-wide significance. pharmgkb.orgplos.org
SAMS-related Loci : The largest discovery EWAS and GWAS for atorvastatin-mediated SAMS was conducted as part of the ODYSSEY OUTCOMES trial. nih.gov This study did not find a significant association for the well-known SLCO1B1 variant (rs4149056) with SAMS in patients on atorvastatin or rosuvastatin. nih.gov However, it did identify a new genome-wide significant association for an intronic variant (rs6667912) located within the TMEM9 gene in patients with clinical SAMS. genepowerx.com It also identified loci associated with creatine (B1669601) kinase levels, a biomarker for muscle injury, including LINC0093 and LILRB5. genepowerx.com
These large-scale genomic studies are crucial for discovering new biological pathways involved in statin response and toxicity and for identifying novel biomarkers that could help predict patient outcomes. nih.gov
Novel Therapeutic Applications and Emerging Research Areas of Atorvastatin
Anticancer Effects and Molecular Mechanisms
Atorvastatin (B1662188) has demonstrated potential anticancer properties through various mechanisms that influence tumor cell behavior and the tumor microenvironment. nih.govnih.govmdpi.com These effects are primarily linked to the inhibition of the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and other non-sterol isoprenoids essential for cell growth and survival. nih.govnih.gov
Atorvastatin has been shown to inhibit the proliferation and induce apoptosis (programmed cell death) in a variety of cancer cell lines. mdpi.comnih.gov Studies have demonstrated that atorvastatin can suppress the growth of tumor cells in a dose-dependent manner. plos.orge-century.us For instance, in colon cancer cells, atorvastatin has been observed to rapidly induce apoptosis. nih.gov This pro-apoptotic effect is linked to the disruption of the mevalonate and prenylation pathways. nih.gov Similarly, in breast cancer cells, atorvastatin treatment has been shown to significantly increase both early and late apoptosis. waocp.org
The lipophilicity of statins appears to play a role in their anticancer efficacy, with more lipophilic statins like atorvastatin demonstrating greater growth-suppressive potency against various tumor cell lines compared to more hydrophilic statins. plos.orgmdpi.com The mechanism often involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic caspases, such as caspase-3, caspase-8, and caspase-9. waocp.org
Table 1: Effect of Atorvastatin on Tumor Cell Growth and Apoptosis
| Cell Line | Concentration | Duration | Observed Effects | Reference(s) |
|---|---|---|---|---|
| HCT116 (Colon Cancer) | Not specified | Not specified | Rapid induction of apoptosis, reversible with mevalonate and geranylgeranyl pyrophosphate. | nih.gov |
| MCF7 (Breast Cancer) | 9.1 µM | 48 hours | Significant induction of apoptosis and necrosis; upregulation of caspases 3, 8, and 9; downregulation of Bcl-2. | waocp.org |
| PANC-1 and SW1990 (Pancreatic Cancer) | >10 nM | Not specified | Inhibition of viability and induction of apoptosis in a dose-dependent manner. | amegroups.org |
| Hey and SKOV3 (Ovarian Cancer) | Not specified | Not specified | Inhibition of cell proliferation and induction of apoptosis in a dose-dependent manner. | e-century.us |
Atorvastatin can halt the progression of the cell cycle in cancer cells, primarily by inducing an arrest in the G0/G1 phase. nih.govresearchgate.netnih.gov This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. This cell cycle arrest is often mediated by the modulation of key regulatory proteins.
For example, in vascular smooth muscle cells, atorvastatin has been shown to induce G0/G1 phase arrest by decreasing the expression of G0/G1-specific regulatory proteins, including cyclin D1, cyclin E, CDK2, and CDK4. nih.gov In pancreatic cancer cells, atorvastatin treatment also leads to G1-phase cell cycle arrest. amegroups.org Similarly, in ovarian cancer cells, the anti-proliferative activity of atorvastatin is associated with cell cycle G1 arrest. e-century.us Studies have shown that statins can achieve this by affecting cell cycle regulatory proteins and activating apoptosis. e-century.us
Table 2: Atorvastatin's Impact on Cell Cycle Progression
| Cell Type | Stimulus/Condition | Key Findings | Reference(s) |
|---|---|---|---|
| Vascular Smooth Muscle Cells | PDGF-ββ stimulation | Induced G0/G1 phase arrest; decreased expression of PCNA, CDK2, cyclin D1, cyclin E, and CDK4. | nih.gov |
| Pancreatic Cancer Cells (PANC-1) | Atorvastatin treatment | Induced G1-phase cell cycle arrest. | amegroups.org |
| Ovarian Cancer Cells (Hey and SKOV3) | Atorvastatin treatment | Associated with cell cycle G1 arrest. | e-century.us |
| Oral Squamous Carcinoma Cells | Statin treatment | Induced G0/G1 cell cycle arrest. | researchgate.net |
The growth and metastasis of most solid tumors are dependent on angiogenesis, the formation of new blood vessels. spandidos-publications.com Atorvastatin can influence the tumor microenvironment by affecting endothelial cells, which are critical for this process. nih.gov The effect of statins on angiogenesis appears to be concentration-dependent, with high concentrations inhibiting angiogenesis. nih.gov
Atorvastatin has been shown to reduce the production of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.gov By inhibiting capillary formation, atorvastatin can help to suppress tumor growth. nih.gov Furthermore, atorvastatin can modulate the expression of various genes in endothelial cells. A study on human umbilical vein endothelial cells (EA.hy926) revealed that a 10 µM treatment of atorvastatin for 24 hours upregulated 295 genes and downregulated 354 genes by at least two-fold. spandidos-publications.comnih.gov This gene expression profile was found to be similar to that of cells treated with histone deacetylase (HDAC) inhibitors, suggesting a potential mechanism for its anticancer effects. spandidos-publications.comnih.gov Atorvastatin also affects the presentation of endothelial chemokines, targeting them to multivesicular bodies, which may contribute to its anti-inflammatory effects within the tumor microenvironment. plos.org
Neuropathic Pain Management
Emerging evidence suggests that atorvastatin may have a role in the management of neuropathic pain. nih.govnih.gov While some reports have suggested a possible association between statin use and the development of peripheral neuropathy, other studies and case reports indicate a potential analgesic effect. nih.govspandidos-publications.commayoclinic.org
A case report described a 50-year-old man with chronic neuropathic stump pain who experienced a decrease in pain intensity after starting atorvastatin for hypercholesterolemia. nih.gov Animal studies have also shown that atorvastatin can alleviate neuropathic pain. In a rat model of chronic constriction injury, atorvastatin treatment attenuated thermal hyperalgesia, thermal allodynia, and mechanical allodynia. brieflands.com This effect was associated with a reduction in the inflammatory cytokines TNF-α and IL-6 in the spinal cord. brieflands.com The proposed mechanisms for the analgesic effects of statins include their anti-inflammatory and antioxidative properties. nih.govbrieflands.com
Autoimmune Diseases (e.g., Systemic Lupus Erythematosus)
Atorvastatin has shown immunomodulatory effects that may be beneficial in the treatment of autoimmune diseases like Systemic Lupus Erythematosus (SLE). aai.orgbmj.com SLE is a chronic autoimmune disease characterized by systemic inflammation and the production of autoantibodies. nyulangone.org
In a murine model of lupus, atorvastatin treatment significantly reduced serum anti-dsDNA antibody titers, decreased proteinuria, and lessened glomerular injury. aai.org These improvements were associated with decreased expression of MHC class II on monocytes and B lymphocytes. aai.org However, it is worth noting that some studies have reported the development of drug-induced lupus with statin therapy, although this is considered rare. hopkinslupus.org
The immunomodulatory effects of atorvastatin in autoimmune diseases may be partly explained by its influence on T cell signaling and the composition of lipid rafts. frontiersin.orgnih.gov Lipid rafts are specialized microdomains in the plasma membrane that are enriched in cholesterol and play a crucial role in T cell receptor (TCR) signaling. frontiersin.orgnih.gov
In T cells from SLE patients, atorvastatin has been shown to inhibit the co-localization of CD45 and Lck in lipid rafts, which results in a reduction of active Lck, a key signaling molecule in T cells. nih.gov By altering the lipid raft composition, atorvastatin can reduce T-cell signaling from these platforms, ultimately decreasing the production of inflammatory cytokines like IL-6, which are implicated in the pathogenesis of SLE. frontiersin.org Atorvastatin has also been found to impair the recruitment of Toll-like receptor 4 (TLR4) into lipid rafts, which can affect anti-inflammatory responses. nih.govresearchgate.net
Reduction of Pro-inflammatory Cytokines
Atorvastatin has been shown to exert anti-inflammatory effects by reducing the levels of several key pro-inflammatory cytokines, independent of its lipid-lowering properties. This modulation of the inflammatory response is a critical area of research, suggesting broader therapeutic applications for the compound.
Clinical and preclinical studies have demonstrated that atorvastatin can significantly decrease the concentrations of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-reactive protein (CRP). For instance, a study involving patients with hypercholesterolemia showed that treatment with atorvastatin (20–40 mg/day) for eight weeks resulted in significant reductions in TNF-α and IL-6. Specifically, TNF-α levels were reduced by 21.4% and IL-6 levels by 22.1% (p < 0.0001 for both), compared to minimal changes in the diet-only group. nih.gov
In patients with chronic kidney disease (CKD), who often exhibit a state of chronic inflammation, atorvastatin has also been found to lower levels of inflammatory markers. One study reported that atorvastatin treatment in CKD patients was associated with a reduction in both CRP and TNF-α levels. nih.gov Another meta-analysis focusing on patients with kidney disease found that statin therapy, including atorvastatin, led to a marginal decrease in IL-6 levels and a significant reduction in TNF-α levels. nih.gov Specifically, the weighted mean difference for TNF-α reduction was -2.66 pg/mL. nih.gov
Furthermore, in patients undergoing long-term hemodialysis, atorvastatin treatment (10 mg/day) for six months led to a significant decrease in median serum CRP levels, from 9 mg/L to 5 mg/L (P = 0.004). nih.gov This effect on CRP, a downstream marker of the inflammatory cascade often induced by IL-6, highlights atorvastatin's role in mitigating systemic inflammation. nih.govnih.gov
The table below summarizes findings from various studies on the effect of atorvastatin on pro-inflammatory cytokine levels.
Table 1: Effect of Atorvastatin on Pro-inflammatory Cytokine Levels
| Population Studied | Atorvastatin Regimen | Cytokine | Baseline Level (Mean ± SD or Median [Range]) | Post-Treatment Level (Mean ± SD or Median [Range]) | Percentage Reduction / Change | p-value | Reference |
|---|---|---|---|---|---|---|---|
| Hypercholesterolemia Patients | 20-40 mg/day for 8 weeks | TNF-α | Not specified | Not specified | 21.4% | < 0.0001 | nih.gov |
| Hypercholesterolemia Patients | 20-40 mg/day for 8 weeks | IL-6 | Not specified | Not specified | 22.1% | < 0.0001 | nih.gov |
| Hypercholesterolemia Patients | 20-40 mg/day for 8 weeks | sICAM-1 | Not specified | Not specified | 9.6% | < 0.0001 | nih.gov |
| Long-term Hemodialysis Patients | 10 mg/day for 6 months | CRP | 9 mg/L [5-22] | 5 mg/L [3-16] | 44.4% | 0.004 | nih.gov |
| Patients with Kidney Disease (Meta-analysis) | Various | IL-6 | Not specified | Not specified | WMD: -1.15 pg/mL | 0.05 | nih.govresearchgate.net |
| Patients with Kidney Disease (Meta-analysis) | Various | TNF-α | Not specified | Not specified | WMD: -2.66 pg/mL | < 0.001 | nih.govresearchgate.net |
WMD: Weighted Mean Difference; sICAM-1: soluble Intercellular Adhesion Molecule-1
Sustained Anti-inflammatory Effects via Nanoparticle Delivery Systems
To enhance the therapeutic efficacy and prolong the anti-inflammatory action of atorvastatin, researchers are exploring the use of nanoparticle delivery systems. These advanced formulations are designed to improve the drug's bioavailability, target specific sites of inflammation, and provide sustained release, thereby overcoming limitations associated with conventional oral administration.
One promising approach involves the encapsulation of atorvastatin calcium within poly(lactic-co-glycolic acid) (PLGA) nanoparticles. nih.govnih.govnih.govbohrium.comturkjnephrol.orgresearchgate.net A study demonstrated the fabrication of atorvastatin-calcium-loaded PLGA nanoparticles with an optimized particle size of 248.2 ± 15.13 nm and a high entrapment efficiency of 87.63 ± 3.21%. nih.govnih.govresearchgate.net In a carrageenan-induced paw edema model in rats, a model for acute inflammation, these nanoparticles exhibited a significant and sustained anti-inflammatory effect. nih.govnih.govnih.govbohrium.comturkjnephrol.orgresearchgate.net The nanoparticle formulation showed a more prolonged reduction in paw edema over 72 hours compared to the free drug, which had a more transient effect. bohrium.com This sustained action is attributed to the biphasic release pattern from the nanoparticles, characterized by an initial burst release followed by a slower, continuous release of the drug. nih.govturkjnephrol.org
Another innovative strategy utilizes hyaluronan (HA)-conjugated atorvastatin nanoparticles (HA-ATV-NPs) designed to target CD44 receptors, which are overexpressed on inflammatory cells like macrophages within atherosclerotic plaques. nih.govnih.govnih.gov In vitro studies with LPS-stimulated macrophages demonstrated that HA-ATV-NPs were significantly more effective at reducing the expression of pro-inflammatory genes compared to free atorvastatin. nih.gov Specifically, HA-ATV-NPs reduced the levels of TNFα, IL-1β, IL-1α, and ICAM-1 by 45%, 81%, 65%, and 95%, respectively. nih.gov This targeted delivery system enhances the local anti-inflammatory effect of atorvastatin directly at the site of arterial inflammation. nih.govnih.govnih.gov
Solid lipid nanoparticles (SLNs) represent another carrier system being investigated for the dermal and transdermal delivery of atorvastatin to treat inflammatory skin conditions. nih.govnih.govnih.govresearchgate.net These lipid-based nanoparticles can enhance the localization of atorvastatin in the skin layers, thereby providing a prolonged local anti-inflammatory effect with potentially reduced systemic absorption and side effects. nih.govresearchgate.net Studies have shown that atorvastatin-loaded SLNs can be formulated in a size range of approximately 71 to 202 nm. nih.govnih.govresearchgate.net These formulations have demonstrated the potential for enhanced dermal delivery and a sustained anti-inflammatory effect, comparable to conventional topical anti-inflammatory drugs. researchgate.net
The table below provides an overview of different atorvastatin nanoparticle delivery systems and their characteristics.
Table 2: Characteristics and Anti-inflammatory Efficacy of Atorvastatin Nanoparticle Delivery Systems
| Nanoparticle System | Core Components | Key Characteristics | In Vitro / In Vivo Model | Key Findings | Reference |
|---|---|---|---|---|---|
| PLGA Nanoparticles | Atorvastatin Calcium, PLGA | Particle Size: ~248 nm; Entrapment Efficiency: ~88%; Sustained release over 72h | Carrageenan-induced paw edema in rats | Significant and sustained reduction in paw edema compared to free atorvastatin over 72 hours. | nih.govnih.govbohrium.comturkjnephrol.org |
| Hyaluronan-Conjugated Nanoparticles | Atorvastatin, Hyaluronan | Targeted to CD44 receptors on macrophages | LPS-stimulated macrophages (in vitro) | Reduction of TNFα (45%), IL-1β (81%), IL-1α (65%), and ICAM-1 (95%) gene expression. | nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Atorvastatin, Glyceryl monostearate | Particle Size: ~71-202 nm | In vitro skin permeation studies | Enhanced dermal delivery and potential for prolonged local anti-inflammatory effect for skin conditions. | nih.govnih.govnih.govresearchgate.net |
Future Directions and Research Challenges for Atorvastatin
Elucidating Complex Pleiotropic Mechanisms and Genetic Interaction Networks
Beyond its well-established cholesterol-lowering effects, atorvastatin (B1662188) exhibits a range of additional biological activities, collectively known as pleiotropic effects. theattogroup.com These effects, which are independent of low-density lipoprotein cholesterol (LDL-C) reduction, contribute significantly to its cardiovascular benefits. ahajournals.orgwikipedia.org Future research aims to unravel the intricate molecular mechanisms behind these effects and how they are influenced by an individual's genetic makeup.
Key pleiotropic effects of atorvastatin under investigation include:
Improved Endothelial Function: Statins can enhance the production of nitric oxide (NO), a crucial molecule for maintaining vascular health, by upregulating the enzyme endothelial nitric oxide synthase (eNOS). nih.govnih.gov This is partly achieved by inhibiting the synthesis of isoprenoids, which in turn affects the activity of small GTP-binding proteins like RhoA that can destabilize eNOS mRNA. nih.govnih.gov
Modulation of Inflammatory Responses: Atorvastatin has been shown to reduce inflammation within blood vessels, a key process in the development of atherosclerosis. theattogroup.com This involves decreasing the ability of macrophages to oxidize lipoproteins and inhibiting inflammatory pathways. nih.gov
Plaque Stabilization: Clinical studies have demonstrated that high-dose atorvastatin can halt the progression of atherosclerotic plaques and may even lead to their regression. nih.govnih.gov This is thought to be due to a combination of lipid lowering and the aforementioned pleiotropic effects.
Antithrombotic Effects: Research suggests that statins can prevent the formation of blood clots, further reducing the risk of cardiovascular events. wikipedia.org
A significant challenge lies in understanding the complex interplay between these pleiotropic effects and genetic factors. researchgate.net Genetic variations can influence not only how the body processes atorvastatin but also the magnitude of its pleiotropic effects. Identifying these genetic interaction networks will be crucial for predicting patient response and tailoring therapy. For example, inhibiting the production of downstream molecules like Rac1, which is involved in various cellular processes, may contribute to some of the pleiotropic effects of statins. nih.gov
Personalized Medicine Approaches Based on Pharmacogenomics
The response to atorvastatin, in terms of both efficacy and adverse effects, varies considerably among individuals. nih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a promising avenue for personalizing atorvastatin therapy. theattogroup.com By identifying genetic variants that influence atorvastatin's pharmacokinetics (how the body absorbs, distributes, metabolizes, and eliminates the drug) and pharmacodynamics (how the drug affects the body), clinicians can aim to select the optimal treatment strategy for each patient. nih.gov
Several key genes have been identified as significant players in atorvastatin's metabolic pathway:
SLCO1B1 : This gene encodes the organic anion-transporting polypeptide OATP1B1, which is responsible for the uptake of atorvastatin into the liver, its primary site of action. theattogroup.com Variations in this gene can affect the plasma concentration of the drug. researchgate.net
ABCG2 : The ABCG2 gene product is a transporter protein that limits the absorption of atorvastatin in the gut. nih.gov Certain genetic variants in ABCG2 are associated with altered pharmacokinetics of atorvastatin. nih.govfrontiersin.org
CYP3A4 and CYP3A5 : These enzymes are primarily responsible for the metabolism of atorvastatin in the liver and gut. theattogroup.comnih.gov Genetic variations in these genes can lead to differences in how quickly atorvastatin is broken down, impacting its efficacy and the risk of side effects. nih.gov
APOB and LIPC : Variants in genes related to lipid metabolism, such as APOB and LIPC, have also been associated with the degree of LDL-cholesterol reduction in response to atorvastatin treatment. researchgate.net
Pharmacogenetic testing has the potential to become a routine part of clinical practice, allowing for more precise and personalized statin therapy. nih.gov A prediction model for atorvastatin's area under the concentration-time curve (AUC), a measure of drug exposure, has been developed based on age and several genetic variants. frontiersin.org
Table 1: Key Genes and Their Role in Atorvastatin Pharmacogenomics
| Gene | Encoded Protein/Enzyme | Role in Atorvastatin Therapy |
| SLCO1B1 | Organic anion-transporting polypeptide (OATP1B1) | Hepatic uptake of atorvastatin. theattogroup.com |
| ABCG2 | ATP-binding cassette super-family G member 2 | Limits intestinal absorption of atorvastatin. nih.gov |
| CYP3A4 | Cytochrome P450 3A4 | Major enzyme for atorvastatin metabolism. theattogroup.comnih.gov |
| CYP3A5 | Cytochrome P450 3A5 | Contributes to atorvastatin metabolism. theattogroup.com |
| APOB | Apolipoprotein B | Variants associated with LDL-C response. researchgate.net |
| LIPC | Hepatic Lipase | Variants associated with LDL-C response. researchgate.net |
Development of Novel Drug Delivery Systems for Targeted Atorvastatin Action
Atorvastatin has poor aqueous solubility, which can limit its oral bioavailability. benthamdirect.com To overcome this challenge and to potentially target the drug to its site of action in the liver, researchers are developing novel drug delivery systems. rsc.org These advanced formulations aim to improve the drug's solubility, stability, and bioavailability, and to minimize potential side effects. benthamdirect.commdpi.com
Promising novel delivery systems for atorvastatin include:
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media, such as the fluids in the gastrointestinal tract. benthamdirect.commdpi.com SNEDDS can enhance the solubility and absorption of poorly water-soluble drugs like atorvastatin. researchgate.net Studies have shown that liquid SNEDDS formulations of atorvastatin can significantly increase its bioavailability compared to conventional tablets. benthamdirect.com
Carbonated SNEDDS: An innovative approach involves the incorporation of carbonate salts, such as sodium bicarbonate, into the SNEDDS formulation. mdpi.com This has been shown to improve the stability of acid-labile drugs like atorvastatin within the formulation. mdpi.com
Solid SNEDDS: To address some of the stability and handling issues associated with liquid SNEDDS, researchers are developing solid SNEDDS by spray drying the liquid formulation. researchgate.net
Atorvastatin Conjugates: Another strategy involves creating conjugates of atorvastatin with targeting moieties. rsc.org For example, conjugating atorvastatin to a galactose-specific ligand can target the drug to the asialoglycoprotein receptor (ASGPR) on liver cells. rsc.org This hepatoselective delivery could enhance the drug's efficacy while reducing its exposure to other tissues, potentially minimizing side effects. rsc.org These conjugates have also shown improved water solubility and stability. rsc.org
Table 2: Comparison of Novel Atorvastatin Delivery Systems
| Delivery System | Primary Advantage | Research Finding |
| Liquid SNEDDS | Improved Bioavailability | Showed 1.7 times higher relative bioavailability compared to marketed formulations in rabbits. benthamdirect.com |
| Carbonated SNEDDS | Enhanced Drug Stability | Sodium bicarbonate demonstrated superior stabilization efficacy for the acid-labile atorvastatin. mdpi.com |
| Solid SNEDDS | Improved Stability and Handling | Successfully produced from liquid SNEDDS via spray drying, exhibiting good solubilization properties. researchgate.net |
| Atorvastatin-Galactose Conjugates | Targeted Liver Delivery | Demonstrated potent binding to the hepatic asialoglycoprotein receptor and enhanced water solubility. rsc.org |
Further Clinical Trial Investigations in Emerging Therapeutic Areas
The therapeutic potential of atorvastatin may extend beyond cardiovascular disease. Its anti-inflammatory and immunomodulatory properties have prompted investigations into its use in a variety of other conditions. nih.govnih.gov While some of these applications are still in the exploratory phase, they represent exciting avenues for future clinical trials. nih.gov
Emerging therapeutic areas for atorvastatin include:
Neurodegenerative Disorders: Preliminary studies have suggested that atorvastatin may slow cognitive decline in patients with Alzheimer's disease. nih.gov However, more robust clinical trials are needed to confirm these findings.
Multiple Sclerosis (MS): The anti-inflammatory effects of statins have been studied in MS. A meta-analysis of clinical trials indicated that while statin therapy (including atorvastatin) was not found to be beneficial for relapsing-remitting MS, it might offer some benefit for secondary progressive MS. nih.gov
Stroke Prevention: High-dose atorvastatin has been found to be effective in reducing the risk of recurrent stroke in patients who have had a prior stroke or transient ischemic attack. nih.gov
Kidney Disease: Atorvastatin has been associated with a reduced progression of mild chronic kidney disease. nih.gov A meta-analysis has also shown that high-dose atorvastatin can help prevent contrast-induced acute kidney injury in patients undergoing procedures requiring contrast media. wikipedia.org
Cancer: The role of statins in cancer prevention and treatment is an active area of research, though evidence remains inconclusive. nih.gov
Further large-scale, randomized controlled trials are essential to definitively establish the efficacy and safety of atorvastatin in these and other emerging therapeutic areas.
Addressing Variability in Atorvastatin Efficacy and Safety
A key challenge in the clinical use of atorvastatin is the significant interindividual variability in its efficacy and safety profile. researchgate.netnih.gov Patients can experience different levels of LDL-C reduction and have varying susceptibility to adverse effects, even when taking the same dose. nih.gov
Factors contributing to this variability include:
Genetic Makeup: As discussed in the pharmacogenomics section, genetic variations in transporters and metabolizing enzymes are major determinants of atorvastatin exposure and response. frontiersin.org For instance, studies in Korean subjects revealed that their mean exposure to atorvastatin was approximately twice as high as that reported in Caucasians, highlighting the influence of ethnicity on pharmacokinetics. frontiersin.org
Dose: The efficacy of atorvastatin in lowering LDL-C is dose-dependent. nih.gov Higher starting doses lead to greater LDL-C reductions but may also be associated with a higher risk of certain side effects, such as liver dysfunction. nih.govbmj.com
Drug Formulations: Studies comparing different formulations of atorvastatin, such as generic versus reference products, have been conducted to ensure comparable efficacy and safety. dovepress.com While generally showing similar lipid-lowering effects, some minor differences in goal achievement rates have been observed. dovepress.com
Patient Characteristics: Factors such as age, co-existing medical conditions, and concomitant medications can also influence the efficacy and safety of atorvastatin.
Addressing this variability requires a multi-faceted approach. This includes the implementation of pharmacogenomic testing to guide treatment decisions, careful consideration of the starting dose based on individual patient risk profiles and LDL-C reduction goals, and continued research into the factors that predict both beneficial and adverse responses to the drug. nih.gov The ultimate goal is to move towards a more personalized approach to atorvastatin therapy, maximizing its benefits while minimizing risks for each individual patient.
Q & A
Q. What are the key considerations in designing a clinical trial to evaluate Atorvastatin's efficacy compared to other statins?
- Methodological Answer : A robust Phase III clinical trial should adopt a randomized, double-blind, parallel-group design. Inclusion criteria should target patients with LDL cholesterol >160 mg/dL, HDL >40 mg/dL, and triglycerides <400 mg/dL, while excluding those with comorbidities like uncontrolled diabetes or hepatic dysfunction. Primary endpoints should include percentage changes in LDL, HDL, and triglycerides post-treatment. Pharmacokinetic parameters (e.g., half-life differences between Atorvastatin [20 hours] and comparators like Simvastatin [2 hours]) must be factored into dosing schedules. Use ANOVA or mixed-effects models to analyze lipid profile changes, adjusting for covariates like age and BMI .
Q. What validated analytical methods are recommended for quantifying Atorvastatin in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection is widely used. For bulk analysis, a mobile phase of acetonitrile-phosphate buffer (pH 5.3) at 1.1 mL/min flow rate provides optimal resolution. Validation should follow ICH guidelines, including linearity (5–50 µg/mL), precision (RSD <2%), and recovery (98–102%). Stability-indicating methods, such as those employing forced degradation studies (acid/alkali hydrolysis, oxidation), are critical for impurity profiling. Reference standards must comply with USP specifications, e.g., Atorvastatin Related Compound C for impurity identification .
Q. How can researchers assess Atorvastatin's pharmacokinetic-pharmacodynamic (PK-PD) relationship in preclinical models?
- Methodological Answer : Use Sprague-Dawley rats or similar models to measure plasma concentrations via LC-MS/MS. Correlate AUC and Cmax with lipid-lowering effects (e.g., hepatic HMG-CoA reductase inhibition). Dose-response studies (10–80 mg/kg) can establish EC50 values. For tissue distribution, employ radiolabeled Atorvastatin and autoradiography. Ensure compliance with ethical guidelines, including Institutional Animal Care and Use Committee (IACUC) protocols .
Advanced Research Questions
Q. How can multivariate experimental designs optimize Atorvastatin formulation parameters, such as nanoparticle encapsulation?
- Methodological Answer : Apply a D-optimal screening design to identify critical factors (e.g., lipid ratios, surfactant concentration). Follow with a central composite design (CCD) to optimize particle size, polydispersity index (PDI), and entrapment efficiency. Responses like zeta potential (target: −30 mV) and drug loading (>90%) can be modeled using desirability functions. Validate with Differential Scanning Calorimetry (DSC) to confirm amorphous state conversion and FTIR for chemical compatibility .
Q. What advanced chromatographic strategies resolve Atorvastatin's metabolites and degradation products in biological matrices?
- Methodological Answer : Use ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for high sensitivity. Employ a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). For metabolite identification (e.g., ortho-/para-hydroxyatorvastatin), perform fragmentation studies (MRM transitions). Stability studies should include plasma sample acidification to prevent lactone hydrolysis .
Q. How do researchers reconcile contradictory data on Atorvastatin's hepatotoxicity risk in long-term studies?
- Methodological Answer : Conduct a meta-analysis of randomized controlled trials (RCTs) with stratification by dose (e.g., 20 mg vs. 80 mg). Use Cox proportional hazards models to adjust for confounders (age, BMI, baseline liver enzymes). Pooled odds ratios (ORs) should be calculated with 95% confidence intervals. For conflicting results, subgroup analyses based on genetic polymorphisms (e.g., SLCO1B1 variants) can clarify risk stratification .
Q. What mechanistic insights support Atorvastatin's anti-inflammatory effects in non-cardiovascular conditions, such as bronchiectasis?
- Methodological Answer : Investigate pathways like ICAM-1 inhibition (blocking T-cell adhesion) and CRP reduction via IL-6 suppression. In clinical studies, measure biomarkers (TNF-α, IL-8) pre/post-treatment. Use crossover trial designs with washout periods to isolate drug effects. For example, a 3-month Atorvastatin (80 mg/day) phase followed by placebo can validate anti-inflammatory efficacy via sputum neutrophil counts and LCQ scores .
Q. How can chemometric tools enhance the robustness of analytical methods for Atorvastatin in complex matrices?
- Methodological Answer : Implement Box-Behnken or factorial designs to optimize HPLC parameters (mobile phase pH, flow rate). Derringer’s desirability function allows simultaneous optimization of retention time, resolution, and peak symmetry. For example, a 2<sup>4-1</sup> fractional factorial design identified acetonitrile content (60–70%) and column temperature (30–40°C) as critical factors, achieving a 20% reduction in analysis time .
Methodological Notes
- Data Contradiction Analysis : Use sensitivity analyses and meta-regression to address heterogeneity in clinical trial outcomes.
- Ethical Compliance : Ensure trials are registered (e.g., ClinicalTrials.gov ) and approved by ethics committees (e.g., Declaration of Helsinki).
- Statistical Rigor : Apply Bonferroni corrections for multiple comparisons and Bayesian frameworks for adaptive trial designs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
